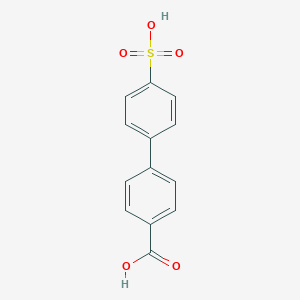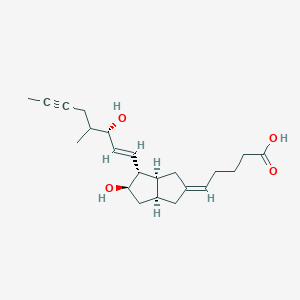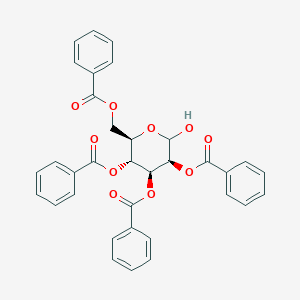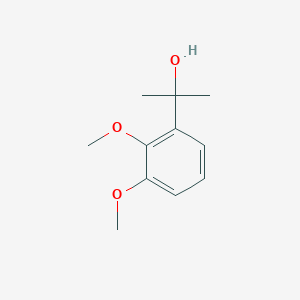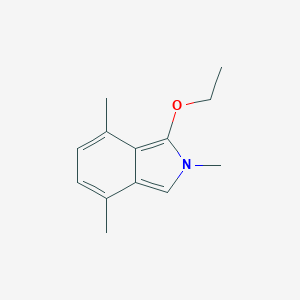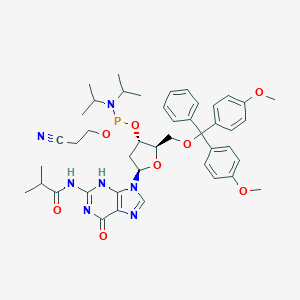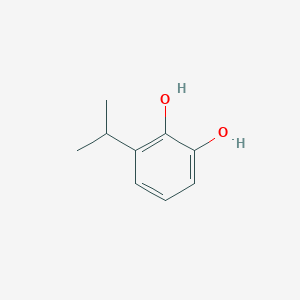![molecular formula C14H16NO+ B049002 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium CAS No. 118177-96-1](/img/structure/B49002.png)
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium binding to the mGluR5 receptor prevents the activation of downstream signaling pathways, which leads to a decrease in the release of glutamate and other neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuroinflammation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor in various experimental settings. It also has a high affinity for the mGluR5 receptor, which allows for the use of lower concentrations of the compound in experiments. However, 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium in various neurological and psychiatric disorders. Additionally, the study of the downstream signaling pathways and molecular mechanisms of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can provide insights into the physiological and pathological roles of the mGluR5 receptor in the central nervous system.
Métodos De Síntesis
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethyl bromide in the presence of potassium carbonate to yield 2-(4-methoxyphenyl)ethyl bromide. The second step involves the reaction of 2-(4-methoxyphenyl)ethyl bromide with pyridine in the presence of potassium carbonate to yield 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propiedades
Número CAS |
118177-96-1 |
|---|---|
Nombre del producto |
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium |
Fórmula molecular |
C14H16NO+ |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16NO/c1-16-14-7-5-13(6-8-14)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1 |
Clave InChI |
OBHGZJVYTSKPAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Sinónimos |
1-[2-(4-methoxyphenyl)ethyl]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



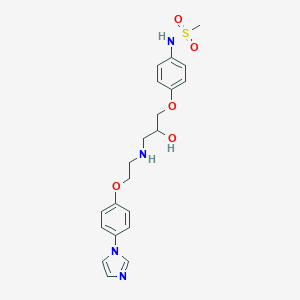
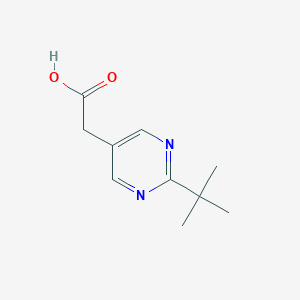

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
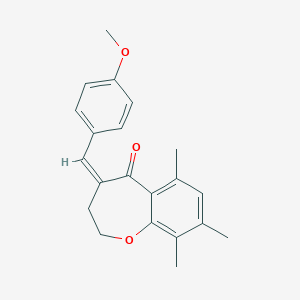
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
